(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 1-position, and a hydroxymethyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Mechanism of Action
Target of Action
Related pyrazole-bearing compounds have been shown to exhibit potent antileishmanial and antimalarial activities . These compounds are known to interact with the Leishmania major pteridine reductase 1 (LmPTR1) protein , which plays a crucial role in the survival and proliferation of the Leishmania parasite.
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may bind to the active site of the LmPTR1 protein, inhibiting its function and leading to the death of the parasite.
Biochemical Pathways
The inhibition of lmptr1 can disrupt the folate pathway in leishmania parasites, affecting their survival and proliferation .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, being more active than standard drugs . This suggests that (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol may also exhibit significant antiparasitic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-3,5-dichloropyrazole with formaldehyde under basic conditions to yield the desired compound . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods
Industrial production of (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (5-chloro-1-methyl-1H-pyrazol-4-yl)carboxylic acid.
Reduction: Formation of 1-methyl-4-hydroxymethylpyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol: Similar structure but with an additional methyl group at the 3-position.
(5-chloro-1-methyl-1H-pyrazol-4-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(5-chloro-1-methyl-1H-pyrazol-4-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
(5-chloro-1-methylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFKGUGTNUCDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.